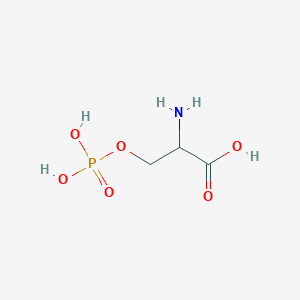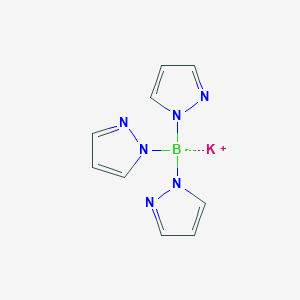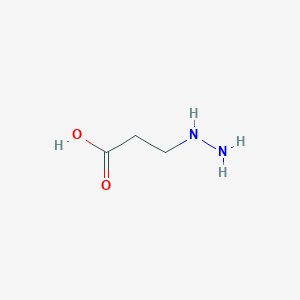
dl-O-Phosphoserin
Übersicht
Beschreibung
DL-O-Phosphoserine (DL-PS) is an important intermediate in the synthesis of phospholipids, an essential component of all cell membranes. It is a major component of the phospholipid bilayer, which provides structural stability to the cell membrane. DL-PS is also involved in a variety of biochemical and physiological processes, including energy metabolism, signal transduction, and membrane transport. In addition, DL-PS has been used in laboratory experiments to study the mechanisms of biological processes.
Wissenschaftliche Forschungsanwendungen
Rolle in der Serinbiosynthese
Phosphoserinaminotransferase (PSAT) ist ein von Pyridoxal-5′-phosphat abhängiges Enzym, das am zweiten Schritt des phosphorylierten Wegs der Serinbiosynthese beteiligt ist . PSAT katalysiert die Transaminierung von 3-Phosphohydroxypyruvat zu 3-Phosphoserin unter Verwendung von L-Glutamat als Aminodonor . Dieser Prozess ist entscheidend für die Produktion von Serin, einem essentiellen Bestandteil verschiedener Stoffwechselwege .
Strukturstudien
Strukturstudien von PSAT wurden an Archaeen und Menschen durchgeführt, aber es liegen keine Strukturinformationen aus Pilzen vor . Um die strukturellen Merkmale von Pilz-PSAT zu klären, wurde die Kristallstruktur von Saccharomyces cerevisiae PSAT bestimmt . Die Ergebnisse zeigten, dass das Sc PSAT-Protein in seiner Kristallstruktur dimer war .
Genetische Codeerweiterung
O-Phosphoserin (Sep), die häufigste Phosphoaminosäure im eukaryotischen Phosphoproteom, ist nicht im genetischen Code kodiert, sondern wird posttranslational synthetisiert . Ein entwickeltes System für die spezifische cotranslationale Sep-Inkorporation (gesteuert durch UAG) an eine beliebige gewünschte Position in einem Protein durch einen Escherichia coli-Stamm wurde vorgestellt . Dieses System hat eine allgemeine Anwendbarkeit in der Protein-Engineering, Molekularbiologie und Krankheitsforschung .
Rolle im Ein-Kohlenstoff-Stoffwechsel
L-Serin spielt eine wichtige Rolle im Ein-Kohlenstoff-Stoffwechsel, der notwendig ist, um über L-Serin-Hydroxymethyltransferase 5,10-Methylentetrahydrofolat (5,10-mTHF) zu produzieren
Wirkmechanismus
Target of Action
dl-O-Phosphoserine, also known as DL-O-phosphorylserine or DL-O-serine phosphate, is an ester of serine and phosphoric acid . It is a normal metabolite found in human biofluids . The primary targets of dl-O-Phosphoserine are various types of kinases . These kinases catalyze the phosphorylation of the alcohol functional group in serine to produce phosphoserine .
Mode of Action
dl-O-Phosphoserine interacts with its targets, the kinases, by serving as a substrate for the phosphorylation process . This interaction results in the production of phosphoserine, a component of many proteins as the result of posttranslational modifications .
Biochemical Pathways
dl-O-Phosphoserine is involved in the biosynthesis of cysteine and selenocysteine . This occurs through tRNA-dependent conversion of O-phosphoserine (Sep) by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) . This pathway represents an alternative route for the biosynthesis of these amino acids .
Pharmacokinetics
As a normal metabolite in human biofluids , it can be inferred that it is well-absorbed and distributed in the body, metabolized, and excreted.
Result of Action
The action of dl-O-Phosphoserine results in the production of phosphoserine, which is a component of many proteins as a result of posttranslational modifications . This modification can alter the function of the proteins, influencing various cellular processes .
Safety and Hazards
Zukünftige Richtungen
The understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . By combining a method to biosynthesize phosphothreonine in cells with a selection approach, a phosphothreonyl-tRNA synthetase–tRNA CUA pair was discovered, creating an entirely biosynthetic route to incorporating phosphothreonine in proteins .
Biochemische Analyse
Biochemical Properties
dl-O-Phosphoserine plays a crucial role in the biosynthesis of cysteine and selenocysteine . This process involves a tRNA-dependent conversion of dl-O-Phosphoserine by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase . The interaction between dl-O-Phosphoserine and these enzymes is essential for the production of these amino acids.
Cellular Effects
The effects of dl-O-Phosphoserine on cells are primarily related to its role in protein phosphorylation. Phosphorylation is a key process in signal transmission within cells, and dl-O-Phosphoserine is involved in the phosphorylation of serine residues in proteins . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
dl-O-Phosphoserine exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it is involved in the phosphorylation of proteins, a process that is catalyzed by various types of kinases . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of dl-O-Phosphoserine can change over time in laboratory settings. For example, the protonation constants of dl-O-Phosphoserine were determined by means of potentiometric titrations, and the heat effects of the protonation reaction were measured by direct calorimetry . These studies provide insights into the stability and degradation of dl-O-Phosphoserine over time.
Metabolic Pathways
dl-O-Phosphoserine is involved in the biosynthesis of cysteine and selenocysteine, as mentioned earlier . This process involves the interaction of dl-O-Phosphoserine with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
2-amino-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859358 | |
| Record name | O-Phosphonoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DL-O-Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17885-08-4 | |
| Record name | O-Phospho-DL-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17885-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017885084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17885-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-serine dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHOSERINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GV29P6OZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DL-O-Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
| Record name | DL-O-Phosphoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















